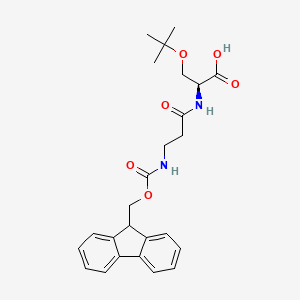![molecular formula C9H10O3 B13538794 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxotricyclo[3210,2,7]octane-1-carboxylicacid is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a bicyclic ketone, the compound can be synthesized through a series of steps involving oxidation, cyclization, and functional group transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial synthesis would also focus on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or esters, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Industry: In the materials science industry, the compound’s stability and reactivity are leveraged to create novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the tricyclic complexity.
11-Oxatricyclo[5.3.1.0]undecane: Another tricyclic compound with different ring sizes and functional groups.
Uniqueness: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid is unique due to its specific tricyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
8-oxotricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-7-4-1-2-5-6(3-4)9(5,7)8(11)12/h4-6H,1-3H2,(H,11,12) |
InChI-Schlüssel |
VBOGHRIZCCOOTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2(C(=O)C1C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)



![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)



